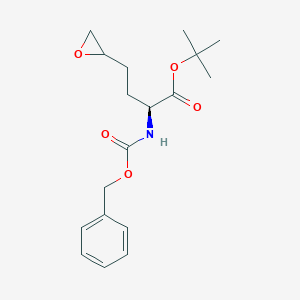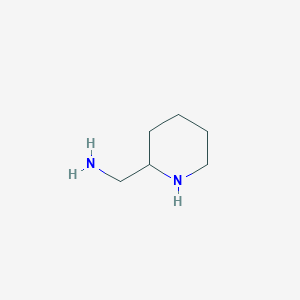
2,4-二氯-5-硝基吡啶
概述
描述
2,4-Dichloro-5-nitropyridine is a useful research compound. Its molecular formula is C5H2Cl2N2O2 and its molecular weight is 192.98 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Dichloro-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dichloro-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子结构和性质
研究已经探索了与2,4-二氯-5-硝基吡啶相关的化合物的分子结构、振动、电子性质和反应性。采用密度泛函理论(DFT)的研究为优化的分子结构、振动波数和电子性质提供了见解。例如,对2-氯-4-硝基吡啶(CNP)和2-氯-4-甲基-5-硝基吡啶(CMNP)等化合物的研究突出了它们的稳定性、电荷共轭和通过分子静电势图和自然键轨道(NBO)分析确定的反应位点。这些研究还讨论了超极化值,表明在非线性光学中的潜在应用Velraj, Soundharam, & Sridevi, 2015。
化学反应性和合成
对硝基吡啶的反应性和合成效用,包括2,4-二氯-5-硝基吡啶衍生物,一直是研究的焦点。已经探索了涉及硝基吡啶的芳基化反应,揭示了通往新化合物的途径。这些反应展示了硝基吡啶在有机合成中的多功能性,潜在地导致新材料和药物Borovlev et al., 2018。
材料科学应用
涉及硝基吡啶的提取和分离过程指向了它们在材料科学中的重要性。例如,已经研究了使用氯仿提取4-硝基吡啶,显示了该过程的效率以及各种因素对提取结果的影响。这项研究对硝基吡啶衍生物在材料合成中的纯化和应用具有重要意义Huang Rong-rong, 2008。
先进材料和杀虫剂
对基于硝基吡啶的化合物的研究还探讨了它们在制备先进材料和杀虫剂中的应用。发现基于硝基吡啶的二氯丙烯醚具有强效杀虫活性,针对各种害虫,突显了2,4-二氯-5-硝基吡啶衍生物在开发新农药中的潜力Liu et al., 2019。
作用机制
Target of Action
The primary target of 2,4-Dichloro-5-nitropyridine is the respiratory system . This compound interacts with the respiratory system, which plays a crucial role in the exchange of gases, primarily oxygen and carbon dioxide, which are essential for cellular metabolism.
Mode of Action
It is used in the synthesis of potent and selectivestearoyl-CoA desaturase (SCD) inhibitors . SCD is an enzyme involved in the biosynthesis of monounsaturated fatty acids, which are critical components of membrane lipids and signaling molecules. By inhibiting SCD, 2,4-Dichloro-5-nitropyridine may alter lipid metabolism, leading to changes in cell function and physiology.
Biochemical Pathways
2,4-Dichloro-5-nitropyridine affects the lipid metabolism pathway by inhibiting the enzyme stearoyl-CoA desaturase . This enzyme is responsible for the biosynthesis of monounsaturated fatty acids, which are critical for the formation of membrane lipids and signaling molecules. By inhibiting this enzyme, the compound can disrupt the normal functioning of these pathways, leading to downstream effects on cell function and physiology.
Result of Action
The result of the action of 2,4-Dichloro-5-nitropyridine is the inhibition of the enzyme stearoyl-CoA desaturase . This inhibition disrupts the lipid metabolism pathway, potentially leading to changes in cell function and physiology. The compound is also used in the preparation of Rho-Kinase inhibitors, which display antihypertensive activity .
Action Environment
The action of 2,4-Dichloro-5-nitropyridine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound. Additionally, safety precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes .
安全和危害
2,4-Dichloro-5-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause specific target organ toxicity through single exposure (Category 3) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
未来方向
2,4-Dichloro-5-nitropyridine is an important intermediate in agricultural chemicals and the medicine industry . Its use in the synthesis of potent and selective stearoyl-CoA desaturase (SCD) inhibitors suggests potential applications in the treatment of conditions like diabetes, obesity, and cardiovascular disease .
Relevant Papers Several papers have been published on the synthesis and properties of 2,4-Dichloro-5-nitropyridine . These papers provide valuable insights into the chemical properties, synthesis methods, and potential applications of 2,4-Dichloro-5-nitropyridine.
属性
IUPAC Name |
2,4-dichloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVJQUMDJUUBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483644 | |
| Record name | 2,4-dichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4487-56-3 | |
| Record name | 2,4-dichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)

![3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone](/img/structure/B32999.png)


